molecular formula C11H8ClN3O B2495552 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile CAS No. 150016-15-2

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

Cat. No.: B2495552
CAS No.: 150016-15-2
M. Wt: 233.66
InChI Key: ZRXPGNKNRKKOQA-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile typically involves the reaction of 4-chloro-3-oxobutyronitrile with 1,3-dihydro-benzoimidazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating infections.

    Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile
  • 4-Bromo-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile
  • 4-Fluoro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

Uniqueness

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile stands out due to its unique chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new antimicrobial and anticancer agents .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,16H,5H2,(H,14,15)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHBYTCRZHOJML-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(CCl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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